REACTION_CXSMILES
|
[IH:1].[NH2:2][C:3]1[N:11]=[C:10]2[C:6]([NH:7][CH:8]=[N:9]2)=[C:5](Cl)[N:4]=1>O>[NH2:2][C:3]1[N:11]=[C:10]2[C:6]([NH:7][CH:8]=[N:9]2)=[C:5]([I:1])[N:4]=1
|
Name
|
|
Quantity
|
10.9 kg
|
Type
|
reactant
|
Smiles
|
I
|
Name
|
|
Quantity
|
0.8 kg
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C2NC=NC2=N1)Cl
|
Name
|
|
Quantity
|
8 kg
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
stirred for about 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The yellow precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The wet cake was transferred to a suitable vessel
|
Type
|
ADDITION
|
Details
|
water (2.0 kg) and 20% NaOH aqueous solution (0.4 kg) were slowly charged
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the solids at r.t
|
Type
|
ADDITION
|
Details
|
Then THF (2.14 kg) was charged into the solution and 10% HOAc (4.8 kg)
|
Type
|
ADDITION
|
Details
|
was slowly charged into the solution at about 35° C.
|
Type
|
STIRRING
|
Details
|
The resultant slurry was stirred
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with acetone (3.8)
|
Type
|
CUSTOM
|
Details
|
The wet cake was dried under vacuum at 70° C.
|
Type
|
CUSTOM
|
Details
|
to afford SPT1255C1 (1.14 kg)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=C2NC=NC2=N1)I
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |